AL082D06, also known as D-06, is a nonsteroidal glucocorticoid receptor antagonist. AL082D06 binds specifically to GR with no measurable binding affinity to the progesterone receptor. AL082D06 binds with nanomolar affinity to the GR and has no detectable binding affinity for the highly related receptors for mineralocorticoids, androgens, estrogens, and progestins. AL082D06 inhibits glucocorticoid-mediated transcriptional regulation. AL082D06 binds competitively with steroids, likely occupying a similar site within the ligand-binding domain.
AL 082D06
CAS No.: 256925-03-8
Cat. No.: VC0517769
Molecular Formula: C23H24ClN3O2
Molecular Weight: 409.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 256925-03-8 |
---|---|
Molecular Formula | C23H24ClN3O2 |
Molecular Weight | 409.9 g/mol |
IUPAC Name | 4-[(2-chloro-5-nitrophenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
Standard InChI | InChI=1S/C23H24ClN3O2/c1-25(2)18-9-5-16(6-10-18)23(17-7-11-19(12-8-17)26(3)4)21-15-20(27(28)29)13-14-22(21)24/h5-15,23H,1-4H3 |
Standard InChI Key | IPICUXHYPAMJNC-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES | CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Appearance | Solid powder |
Introduction
Chemical Identity and Properties
Molecular Structure and Nomenclature
AL 082D06, systematically named 4-[(2-chloro-5-nitrophenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline, belongs to the diarylmethane class of compounds. Its structure features a central chloro-nitrophenyl group linked to two dimethylaminophenyl moieties, enabling high-affinity GR binding .
Table 1: Molecular Characteristics of AL 082D06
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₂H₂₄ClN₃O₂ | |
Molecular Weight | 409.91 g/mol | |
CAS Number | 256925-03-8 | |
IUPAC Name | 4-[(2-chloro-5-nitrophenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |
SMILES Notation | CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)N+[O-])Cl | |
InChI Key | IPICUXHYPAMJNC-UHFFFAOYSA-N |
Physicochemical Characteristics
AL 082D06 is a light-yellow crystalline solid with limited aqueous solubility but high solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . Its stability is optimal at -20°C, with degradation observed under prolonged exposure to light or moisture .
Table 2: Physicochemical Properties
Pharmacological Profile
Receptor Selectivity and Binding Affinity
AL 082D06 exhibits nanomolar affinity for GR (Ki = 210 nM) and negligible activity against AR, PR, MR, and ER (Ki > 10 µM) . This selectivity is attributed to its unique binding mode, which avoids the ligand-binding pocket used by steroidal antagonists like mifepristone .
Table 3: Selectivity Profile of AL 082D06
Functional Antagonism
In luciferase reporter assays, AL 082D06 dose-dependently inhibits dexamethasone (DEX)-induced GR activation (EC₅₀ = 0.3 nM) . It also reverses DEX-mediated repression of nuclear factor-κB (NF-κB) and activator protein 1 (AP-1) transcriptional activity, highlighting its utility in studying GR-immune crosstalk .
Mechanism of Action
Immune Modulation in Cancer
In murine glioma models (GL261 cells), AL 082D06 administration reduced bone marrow T cell sequestration by 60% and enhanced tumor-infiltrating lymphocyte (TIL) counts by 2.5-fold . This effect correlated with improved response to anti-PD-1 therapy, suggesting combinatorial potential with immune checkpoint inhibitors .
Research Applications
Preclinical Cancer Studies
AL 082D06 has been employed in intracranial glioma and breast cancer models to counteract glucocorticoid-induced immunosuppression . Key findings include:
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T Cell Infiltration: In C57BL/6 mice bearing GL261 gliomas, AL 082D06 increased CD8+ TILs from 5% to 12% of total tumor cells .
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Synergy with Immunotherapy: Combined AL 082D06/anti-PD-1 therapy prolonged median survival from 28 to 42 days in murine glioblastoma .
Endocrine Disruption Models
The compound’s selectivity makes it ideal for dissecting GR-specific pathways in metabolic syndromes. In adipocyte cultures, AL 082D06 blocked corticosterone-induced lipolysis by 80%, confirming GR’s role in glucocorticoid-driven metabolic dysregulation .
Recent Advances and Future Directions
Bone Marrow Niche Modulation
A 2024 study demonstrated AL 082D06’s ability to disrupt GR-CCR8 axis signaling in bone marrow stromal cells, reversing tumor-induced T cell sequestration . This finding opens avenues for adjuvant use in hematologic malignancies.
Therapeutic Development Challenges
While AL 082D06’s selectivity is advantageous, its poor aqueous solubility (0.33 mg/mL in PBS) limits bioavailability . Nanoformulations using poly(lactic-co-glycolic acid) (PLGA) particles are under investigation to enhance delivery to intracranial tumors .
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